molecular formula C19H26N2O2 B11058645 3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate

3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate

Cat. No.: B11058645
M. Wt: 314.4 g/mol
InChI Key: ZENQODAVRHWOBM-UHFFFAOYSA-N
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Description

1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is a complex organic compound that features a piperidine ring, a pyridine ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the acetate group.

Scientific Research Applications

1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

[3-methyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-yl] acetate

InChI

InChI=1S/C19H26N2O2/c1-4-19(3,23-16(2)22)11-8-14-21-13-6-5-10-18(21)17-9-7-12-20-15-17/h7,9,12,15,18H,4-6,10,13-14H2,1-3H3

InChI Key

ZENQODAVRHWOBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CCN1CCCCC1C2=CN=CC=C2)OC(=O)C

Origin of Product

United States

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